molecular formula C21H22O2 B7762716 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one CAS No. 2682-98-6

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one

Cat. No.: B7762716
CAS No.: 2682-98-6
M. Wt: 306.4 g/mol
InChI Key: BHWABVQSIIDAON-UHFFFAOYSA-N
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Description

2-(3-Oxo-1,3-diphenylpropyl)cyclohexan-1-one (CAS 2682-98-6) is an organic compound with the molecular formula C21H22O2 and an average molecular mass of 306.40 g/mol . This molecule features two carbonyl groups and two stereocenters, offering a complex structure for synthetic exploration and method development . Researchers value this compound as a versatile synthetic building block, or synthon, suitable for constructing more complex molecular architectures due to its reactive ketone functional groups. Chemical & Physical Properties The compound has a calculated density of approximately 1.116 g/cm³ and a high boiling point of around 478°C at 760 mmHg, indicating its thermal stability . It has a flash point of 177.4°C, which is an important safety consideration for laboratory handling and storage . Its lipophilicity is estimated by a calculated LogP value of 4.80, which can be useful for predicting its behavior in chromatographic separations or biological systems . Research Applications and Value This compound is recognized in major chemical databases and research collections, including under identifiers such as MLS002706755 and NSC117577, highlighting its relevance in drug discovery and chemical screening programs . Its structure, which incorporates a cyclohexanone ring linked to a 1,3-diphenylpropane-1-one chain, makes it a candidate for studying molecular interactions and as a key intermediate in multi-step organic syntheses. Researchers are exploring its potential in various fields, including materials science and medicinal chemistry. Handling and Compliance This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the material safety data sheet (MSDS) for safe handling procedures. The compound is available for purchase through qualified chemical suppliers under its CAS number 2682-98-6 .

Properties

IUPAC Name

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O2/c22-20-14-8-7-13-18(20)19(16-9-3-1-4-10-16)15-21(23)17-11-5-2-6-12-17/h1-6,9-12,18-19H,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWABVQSIIDAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297725
Record name 2-(3-oxo-1,3-diphenylpropyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2682-98-6
Record name MLS002706755
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-oxo-1,3-diphenylpropyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one: Synthesis, Properties, and Scientific Context

Executive Summary

This technical guide provides a comprehensive overview of this compound, a 1,5-dicarbonyl compound with significant potential as a versatile intermediate in synthetic organic chemistry. We will delve into its structural and stereochemical characteristics, provide a detailed, mechanistically-grounded protocol for its synthesis via the Michael addition, and outline its key physicochemical and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and positioning this molecule within the broader context of synthetic strategy and medicinal chemistry.

Chemical Identity and Structure

This compound is a complex ketone featuring a cyclohexanone core substituted at the alpha-position with a 1,3-diphenyl-3-oxopropyl group. This arrangement classifies it as a 1,5-dicarbonyl compound, a structural motif that is a cornerstone of many advanced synthetic pathways.

Nomenclature and Key Identifiers
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 2682-98-6[1]
Molecular Formula C21H22O2[1]
Molecular Weight 306.4 g/mol [1]
Canonical SMILES C1CCC(=O)C(C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3[1]
InChIKey BHWABVQSIIDAON-UHFFFAOYSA-N[1]
Structural Elucidation

The molecule's architecture consists of two primary fragments joined by a carbon-carbon single bond: a saturated six-membered cyclohexanone ring and a three-carbon propyl chain. The propyl chain is substituted with two phenyl groups and a carbonyl group.

Chemical Structure of this compoundFigure 1. 2D Chemical Structure of this compound. Source: PubChem CID 272856[1]
Stereochemistry

A critical feature of this molecule is the presence of two stereogenic centers, which imparts chirality:

  • C2 of the cyclohexanone ring: The point of attachment for the propyl side chain.

  • C1 of the propyl chain: The carbon atom bonded to both a phenyl group and the cyclohexanone ring.

The presence of two chiral centers means that four distinct stereoisomers can exist, comprising two pairs of enantiomers that are diastereomeric to each other. The specific stereochemical outcome of its synthesis is highly dependent on the reaction conditions, a crucial consideration for applications in stereoselective synthesis and drug development.

Stereochemical possibilities for the target molecule.

Synthesis and Mechanistic Insights

The synthesis of 1,5-dicarbonyl compounds like this compound is most effectively and classically achieved through the Michael Addition reaction.[2][3] This powerful carbon-carbon bond-forming reaction involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[3]

Retrosynthetic Analysis

From a strategic perspective, disconnecting the target molecule reveals the most logical synthetic pathway. The key bond to break in a retrosynthetic analysis of a 1,5-dicarbonyl compound is between the α- and β-carbons relative to one of the carbonyl groups. This "1,5-dicarbonyl disconnection" points directly to a Michael addition strategy.[4][5]

retrosynthesis cluster_reagents Target Target Molecule This compound Disconnect 1,5-dicarbonyl disconnection Target->Disconnect Synthons Synthons Disconnect->Synthons => Reagents Practical Reagents Synthons->Reagents equivalent to Cyclohexanone Cyclohexanone (Michael Donor) Chalcone Chalcone (1,3-diphenyl-2-propen-1-one) (Michael Acceptor)

Retrosynthetic approach to the target molecule.

This analysis identifies cyclohexanone as the Michael donor (specifically, its enolate form) and chalcone (1,3-diphenyl-2-propen-1-one) as the ideal Michael acceptor.

Detailed Synthesis Protocol

This protocol is designed to be self-validating by employing well-established reaction principles. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize this compound via a base-catalyzed Michael addition.

Materials:

  • Cyclohexanone (freshly distilled)

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Sodium ethoxide (NaOEt) or other suitable base (e.g., KOH)

  • Ethanol (anhydrous)

  • Hydrochloric acid (dilute, for neutralization)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chalcone (1 equivalent) in anhydrous ethanol.

    • Causality: Anhydrous solvent is critical to prevent the base from being quenched by water and to avoid side reactions.

  • Nucleophile Generation: In a separate flask, prepare a solution of sodium ethoxide in ethanol. Add cyclohexanone (1.1 to 1.5 equivalents) to this basic solution. Stir for 15-20 minutes at room temperature.

    • Causality: The strong base (ethoxide) deprotonates the α-carbon of cyclohexanone, which is the most acidic proton, to generate the nucleophilic enolate in situ.[2] Using a slight excess of the donor ensures the complete consumption of the more valuable acceptor.

  • Michael Addition: Slowly add the chalcone solution from Step 1 to the cyclohexanone enolate solution from Step 2. After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The nucleophilic enolate attacks the electrophilic β-carbon of the α,β-unsaturated system of chalcone, forming a new carbon-carbon bond and a resonance-stabilized enolate intermediate.[2] Heating can increase the reaction rate but may also lead to side products if not controlled.

  • Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature and neutralize it by carefully adding dilute hydrochloric acid until the pH is ~7.

    • Causality: Neutralization quenches the base and protonates the enolate intermediate to yield the final 1,5-dicarbonyl product.[2]

  • Extraction and Purification: Remove the ethanol under reduced pressure. Add water to the residue and extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel.

Mechanistic Workflow

The reaction proceeds through a clear, stepwise mechanism that is fundamental to carbonyl chemistry.

mechanism A 1. Deprotonation (Nucleophile Generation) Enolate Cyclohexanone Enolate A->Enolate B 2. Nucleophilic Attack (C-C Bond Formation) Intermediate Resonance-Stabilized Enolate Intermediate B->Intermediate C 3. Protonation (Product Formation) Product Final Product (1,5-dicarbonyl) C->Product Start Cyclohexanone + Base Start->A Enolate->B Acceptor Chalcone (Michael Acceptor) Acceptor->B Intermediate->C Proton Proton Source (e.g., H2O, EtOH) Proton->C

Core mechanism of the Michael Addition synthesis.

Physicochemical and Spectroscopic Properties

Characterization of the final product is essential for confirming its identity and purity. While extensive experimental data for this specific molecule is not widely published, we can rely on computed properties and predictable spectroscopic signatures.

Computed Physicochemical Properties

The following properties have been calculated and are available in public databases.

PropertyValueReference
Molecular Weight 306.4 g/mol [1]
XLogP3 4.1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 5[1]
Topological Polar Surface Area 34.1 Ų[1]

Table data sourced from PubChem CID 272856.[1]

Spectroscopic Characterization: A Validating System

The combination of IR, NMR, and Mass Spectrometry provides a self-validating system to confirm the structure of the synthesized product.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands confirming the presence of the two distinct carbonyl groups.

    • ~1710 cm⁻¹: C=O stretch for the saturated ketone in the cyclohexanone ring.[6][7]

    • ~1685 cm⁻¹: C=O stretch for the aryl ketone (conjugated to the phenyl ring).[6]

    • ~3100-3000 cm⁻¹: Aromatic C-H stretches.

    • ~3000-2850 cm⁻¹: Aliphatic C-H stretches.[6]

    • ~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be complex but should show distinct regions. Protons in the aromatic regions (phenyl groups) would appear as multiplets between δ 7.0-8.0 ppm. The aliphatic protons on the cyclohexanone ring and the propyl chain would appear in the upfield region (δ 1.5-4.5 ppm). The protons alpha to the carbonyl groups would be the most downfield of the aliphatic signals.

    • ¹³C NMR: The spectrum would definitively confirm the carbon skeleton. Key signals would include:

      • Two signals in the carbonyl region (δ > 195 ppm), one for the cyclohexanone carbonyl and one for the benzoyl carbonyl.

      • Multiple signals in the aromatic region (δ 125-140 ppm).

      • A series of signals in the aliphatic region (δ 20-60 ppm) corresponding to the carbons of the cyclohexanone ring and the propyl chain.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound (C21H22O2), which is approximately 306.16.

    • Common fragmentation patterns would involve cleavage alpha to the carbonyl groups, leading to characteristic fragments such as the benzoyl cation ([C6H5CO]⁺) at m/z 105 and the phenyl cation ([C6H5]⁺) at m/z 77.

Context in Research and Development

The 1,5-Dicarbonyl Motif as a Versatile Intermediate

While this compound may not have widely documented direct applications, its value lies in its identity as a 1,5-dicarbonyl compound. This motif is a powerful precursor for the synthesis of six-membered rings, most notably through the Robinson annulation , which involves an intramolecular aldol condensation following the initial Michael addition.[5] This makes it a valuable building block for constructing complex polycyclic systems found in steroids and other natural products.

Potential as a Scaffold for Drug Discovery

The structural components of this molecule are relevant to medicinal chemistry.

  • Chalcones: The chalcone backbone (1,3-diphenylprop-2-en-1-one) is a well-known "privileged scaffold" in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8]

  • Cyclohexanone Derivatives: The cyclohexanone ring system is present in many bioactive molecules. Derivatives of related cyclohexane-1,3-diones have been investigated for pharmacological properties against various cancer cell lines.[9]

This molecule serves as an excellent scaffold for creating a library of new chemical entities. Modifications to the phenyl rings (e.g., adding electron-donating or -withdrawing groups) or the cyclohexanone ring could be systematically explored to establish Structure-Activity Relationships (SAR) for various biological targets.

Conclusion

This compound is a structurally interesting and synthetically accessible 1,5-dicarbonyl compound. Its preparation via the robust and well-understood Michael addition reaction makes it an excellent case study in strategic synthesis. While direct applications are not yet established, its potential as a synthetic intermediate for building complex molecular architectures and as a scaffold for developing novel therapeutic agents is significant. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and further explore the utility of this versatile chemical entity.

References

  • Ono, N., Miyake, H., & Kaji, A. (n.d.). A new synthesis of 1,5-dicarbonyl compounds under neutral conditions. RSC Publishing. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2-(3-Oxo-1,3-diphenylpropyl)cyclohexanone. Retrieved February 24, 2026, from [Link]

  • Synthesis of 1,3 and 1,5-dicarbonyl compounds. (n.d.). Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2-(3-Oxo-3-phenylpropyl)cyclohexanone. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved February 24, 2026, from [Link]

  • Two Group C-C Disconnection : 1,5 Difunctionalised compounds, Michael Addition and Robinson Annelation. (n.d.). Retrieved February 24, 2026, from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2-(3-Oxo-3-phenylpropyl)cyclopentanone. Retrieved February 24, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). 2-(3-oxo-3-piperidin-1-ylpropyl)cyclohexan-1-one. Retrieved February 24, 2026, from [Link]

  • multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. (n.d.). Retrieved February 24, 2026, from [Link]

  • PubChemLite. (n.d.). Cyclohexanone, 2-[3-oxo-1,3-bis[4-(pentyloxy)phenyl]propyl]-. Retrieved February 24, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved February 24, 2026, from [Link]

  • EPA. (2025, October 15). 5,5-dimethyl-2-(3-oxo-1,3-diphenylpropyl)cyclohexane-1,3-dione Synonyms. Retrieved February 24, 2026, from [Link]

  • Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. (2025, January 16). Retrieved February 24, 2026, from [Link]

  • MDPI. (2022, August 31). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2026, January 28). (PDF) Synthesis of substituted N'-(3-oxo-1,3-diphenylpropyl)isonicotinohydrazide and evaluation of their antimicrobial activities. Retrieved February 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanone - the NIST WebBook. Retrieved February 24, 2026, from [Link]

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CAS 2682-98-6 physical properties and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-4-isothiazolin-3-one (CAS 2682-98-6): Physicochemical Properties and Safety Data

Introduction

2-Methyl-4-isothiazolin-3-one (CAS 2682-98-6), commonly known as Methylisothiazolinone (MIT), is a heterocyclic organic compound widely utilized as a biocide and preservative in a vast array of industrial and consumer products.[1] Its efficacy against a broad spectrum of gram-positive and gram-negative bacteria, fungi, and yeast makes it a popular choice for preventing microbial growth in water-based solutions.[1] Applications range from personal care products and cosmetics to paints, adhesives, and detergents.[1] This guide provides a comprehensive overview of its physical properties and a detailed analysis of its safety data sheet (SDS) for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-Methyl-4-isothiazolin-3-one is characterized by an isothiazolinone ring with a methyl group attached to the nitrogen atom. The active sulfur moiety within this structure is key to its biocidal activity, as it can oxidize thiol-containing residues in microorganisms, leading to cell death.[1]

cluster_0 2-Methyl-4-isothiazolin-3-one C1 S C2 N-CH₃ C1->C2 C3 C2->C3 C4 C3->C4 C5 O C3->C5 C4->C1

Caption: Chemical structure of 2-Methyl-4-isothiazolin-3-one.

A summary of the key physicochemical properties of 2-Methyl-4-isothiazolin-3-one is presented in the table below.

PropertyValueSource
CAS Number 2682-20-4
Molecular Formula C4H5NOS[2]
Molecular Weight 115.15 g/mol [2]
Appearance Dark yellow powder with lumps[2]
Melting Point 46.7 - 48.3 °C[2]
Boiling Point >130 °C at 16 hPa[2]
Solubility in Water Soluble[2]
Vapor Pressure 0.0099 hPa at 20 °C[2]
pH 2.58 at 50 g/L at 25 °C[2]

Safety Data Sheet (SDS) Analysis

The safe handling of 2-Methyl-4-isothiazolin-3-one is paramount due to its potential hazards. A thorough understanding of its Safety Data Sheet is crucial for all personnel working with this compound.

Hazard Identification

2-Methyl-4-isothiazolin-3-one is classified with several hazards under the Globally Harmonized System (GHS).

  • Signal Word: Danger

  • GHS Pictograms:

  • Hazard Statements:

    • H301 + H311: Toxic if swallowed or in contact with skin.[3]

    • H314: Causes severe skin burns and eye damage.[3]

    • H317: May cause an allergic skin reaction.[3]

    • H330: Fatal if inhaled.[3]

    • H410: Very toxic to aquatic life with long lasting effects.[3]

  • Precautionary Statements (selected):

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P273: Avoid release to the environment.

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/or shower.[3]

    • P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

First-Aid Measures

Prompt and appropriate first aid is critical in the event of exposure.

  • Inhalation: Move the victim to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water.[3] Seek medical attention, especially if irritation or a rash develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention from an ophthalmologist.[4]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or Poison Control Center immediately.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] A water spray jet can be used to suppress gases, vapors, and mists.[2]

  • Specific Hazards: The product is combustible. Decomposition may yield gaseous nitrogen oxides, carbon monoxide, and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

In the event of a spill or leak, the following steps should be taken:

  • Evacuate: Evacuate unnecessary personnel from the area.[6]

  • Ventilate: Ensure adequate ventilation.[4]

  • Personal Protection: Wear appropriate personal protective equipment (PPE) as described in the "Safe Handling and Storage" section.[6]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5] Do not let the product enter drains or waterways.[2][4]

  • Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal.[5]

start Accidental Release Occurs evacuate Evacuate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill ventilate->contain cleanup Collect and Dispose of Material contain->cleanup end Decontaminate Area cleanup->end

Caption: Emergency response protocol for accidental release.

Safe Handling and Storage

Handling
  • Work in a well-ventilated area or under a fume hood.[4][5]

  • Avoid breathing dust, vapors, or mists.[4]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking.[6]

  • Contaminated work clothing should not be allowed out of the workplace.

Storage
  • Store in a cool, dry, and well-ventilated place.[5][6]

  • Keep the container tightly closed.[5]

  • Store away from incompatible materials such as strong bases and oxidizing agents.

  • Store locked up.[3]

cluster_ppe Personal Protective Equipment (PPE) respirator Full-face Respirator goggles Tightly Fitting Safety Goggles gloves Chemical Impermeable Gloves clothing Impervious Clothing

Caption: Recommended Personal Protective Equipment (PPE).

Toxicological and Ecotoxicological Information

Toxicology

The primary toxicological concern with 2-Methyl-4-isothiazolin-3-one is its potential to cause allergic contact dermatitis.[1] It is a known skin sensitizer.[3] In high concentrations, it can be a skin and membrane irritant, potentially causing chemical burns.[1]

Ecotoxicity

Data on the ecotoxicity of 2-Methyl-4-isothiazolin-3-one is limited in the provided search results. However, its GHS classification as "very toxic to aquatic life with long lasting effects" (H410) indicates a significant environmental hazard.[3] Therefore, release into the environment must be avoided.[5]

References

  • 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. Grokipedia. [Link]

  • 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. Wikipedia. [Link]

  • 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine hydrochloride. Nanjing Legend Pharmaceutical & Chemical Co., Ltd. [Link]

  • 2,3,4,5-Tetrahydro-1H-benzo[c]azepine - Hazard. U.S. Environmental Protection Agency. [Link]

  • 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. PubChem. [Link]

  • 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine hydrochloride. U.S. Environmental Protection Agency. [Link]

  • Methylisothiazolinone. CAS Common Chemistry. [Link]

  • Material Safety Data Sheet. Miaodian Stationery (Ningbo) Co., Ltd. [Link]

  • 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine. Pharmaffiliates. [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. [Link]

  • Methylchloroisothiazolinone. Wikipedia. [Link]

  • CHLOROMETHYLISOTHIAZOLI... LookChem. [Link]

  • Safety data sheet. CPAChem. [Link]

  • SAFETY DATA SHEET. HP. [Link]

  • 2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine Hydrochloride. Veeprho. [Link]

  • SAFETY DATA SHEET. BlueCrest. [Link]

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An In-Depth Technical Guide to 1,5-Diketone Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diketones are foundational building blocks in organic synthesis, prized for their role as pivotal intermediates in the construction of a diverse array of carbocyclic and heterocyclic scaffolds.[1][2] Their strategic importance stems from the 1,5-relationship of the two carbonyl groups, which provides a perfect template for intramolecular cyclization reactions to form stable five- and six-membered rings. This guide offers a comprehensive exploration of the core synthetic methodologies for accessing 1,5-diketones, delves into the mechanistic underpinnings of their subsequent transformations, and provides field-proven experimental protocols. It is designed to serve as a valuable resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science, offering a thorough understanding of the synthesis, manipulation, and application of this critical class of molecules.[1]

The Strategic Importance of the 1,5-Dicarbonyl Moiety

The synthetic utility of 1,5-diketones is anchored in their predictable reactivity. The linear five-carbon backbone separating the two carbonyl functionalities is conformationally flexible, allowing the molecule to adopt a geometry that facilitates intramolecular nucleophilic attack. An enolate formed at one of the α-carbons (C2 or C4) can readily attack the distal carbonyl carbon (C5 or C1), leading to the formation of highly valuable cyclohexenone or cyclopentenone ring systems through aldol-type condensations.[3][4] Furthermore, condensation with heteroatom nucleophiles, such as ammonia, hydrazines, or hydroxylamine, provides direct access to essential heterocyclic cores like pyridines, diazepines, and pyrylium salts.[2][5] This versatility makes 1,5-diketones indispensable intermediates in the total synthesis of natural products and the development of novel pharmaceutical agents.

Core Methodologies for the Synthesis of 1,5-Diketones

The construction of the 1,5-dicarbonyl framework can be achieved through several robust and reliable synthetic strategies. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final product.

Michael Addition: The Cornerstone of 1,5-Diketone Synthesis

The Michael addition, or conjugate addition, is the most classical and widely employed method for synthesizing 1,5-diketones.[1] The reaction involves the addition of a nucleophile, typically an enolate generated from a ketone, to the β-carbon of an α,β-unsaturated carbonyl compound (an enone).[6][7][8][9]

Mechanistic Rationale

The reaction is initiated by a base, which deprotonates the α-carbon of the donor ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic β-carbon of the α,β-unsaturated ketone (the Michael acceptor). The resulting enolate intermediate is then protonated by the solvent or upon workup to yield the 1,5-diketone.[9][10] The thermodynamic stability of the final product drives the reaction to completion.

Michael_Addition Ketone Ketone (Michael Donor) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base Intermediate Enolate Intermediate Enolate->Intermediate Conjugate Addition Enone α,β-Unsaturated Ketone (Michael Acceptor) Diketone 1,5-Diketone Intermediate->Diketone Protonation Protonation Protonation (H+) Ozonolysis Alkene Cyclic Alkene Ozonide Ozonide Intermediate Alkene->Ozonide Cycloaddition Ozone 1. O₃ Diketone 1,n-Diketone Ozonide->Diketone Cleavage Workup 2. Reductive Workup (e.g., DMS) Aldol_Condensation Diketone 1,5-Diketone Enolate Intramolecular Enolate Diketone->Enolate Deprotonation Base Base (-H⁺) Alkoxide Cyclic Alkoxide Enolate->Alkoxide Intramolecular Attack Cyclization Cyclization Aldol Aldol Adduct Alkoxide->Aldol Protonation Protonation Protonation (+H⁺) Product Cyclohexenone Aldol->Product Elimination Dehydration Dehydration (-H₂O) Pyridine_Synthesis Diketone 1,5-Diketone Intermediate Imine/Enamine Intermediates Diketone->Intermediate Condensation Ammonia NH₃ or NH₄OAc Cyclization Cyclization & Dehydration Intermediate->Cyclization Pyridine Substituted Pyridine Cyclization->Pyridine

Sources

Technical Guide: Stereochemistry & Synthesis of 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and drug development professionals, focusing on the stereochemical intricacies, synthesis, and characterization of 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one .

Executive Summary

The Michael addition of cyclohexanone to chalcone (1,3-diphenyl-2-propene-1-one) yields This compound , a critical 1,5-diketone intermediate. This scaffold serves as a precursor for bioactive heterocycles, including hexahydroquinolines and warfarin-type anticoagulants.

For the application scientist, the challenge lies not in the connectivity but in the stereocontrol . With two stereogenic centers, this reaction generates four possible stereoisomers.[1] Controlling the diastereoselectivity (syn vs. anti) and enantioselectivity is pivotal for downstream biological efficacy. This guide outlines the mechanistic causality of isomer formation, diagnostic characterization, and a self-validating synthetic protocol.

Part 1: Structural Analysis & Stereogenic Centers

The Stereochemical Matrix

The molecule possesses two chiral centers:

  • C2 of the cyclohexanone ring (

    
    -carbon).
    
  • C1' of the propyl side chain (

    
    -carbon relative to the original chalcone).
    

Applying the


 rule (

), four stereoisomers exist, grouped into two diastereomeric pairs:
  • Syn (Erythro) Pair: (

    
    ) and (
    
    
    
    ).
  • Anti (Threo) Pair: (

    
    ) and (
    
    
    
    ).

Note on Stability: The anti isomer is generally the thermodynamic product due to the ability of the bulky side chain and the ring geometry to adopt a diequatorial conformation, minimizing 1,3-diaxial interactions. However, organocatalytic methods often favor the syn isomer via kinetic control.

Isomer Hierarchy Diagram

The following diagram visualizes the relationship between the stereoisomers.

Stereochemistry Root 2-(3-oxo-1,3-diphenylpropyl) cyclohexan-1-one Diast_Syn Syn (Erythro) Diastereomer (Kinetic Product) Root->Diast_Syn diastereomers Diast_Anti Anti (Threo) Diastereomer (Thermodynamic Product) Root->Diast_Anti Syn_1 (2S, 1'R) Enantiomer A Diast_Syn->Syn_1 Syn_2 (2R, 1'S) Enantiomer B Diast_Syn->Syn_2 Anti_1 (2S, 1'S) Enantiomer C Diast_Anti->Anti_1 Anti_2 (2R, 1'R) Enantiomer D Diast_Anti->Anti_2

Figure 1: Stereochemical hierarchy showing the relationship between diastereomers and their respective enantiomers.

Part 2: Synthetic Pathways & Stereocontrol

The Organocatalytic Approach (Enamine Activation)

While base-mediated synthesis (NaOH/KOH) yields racemic mixtures favoring the thermodynamic anti isomer, organocatalysis allows for high stereocontrol. The use of chiral secondary amines (e.g., L-proline derivatives) or primary amine-thioureas drives the reaction via an enamine intermediate .

Mechanistic Causality:

  • Enamine Formation: The chiral amine condenses with cyclohexanone to form an enamine. The geometry of the enamine (typically E-enamine for cyclohexanone) is fixed.

  • Facial Shielding: The chiral catalyst moiety sterically blocks one face of the enamine double bond.

  • Michael Addition: The exposed face of the enamine attacks the chalcone. The approach of the chalcone is directed by Hydrogen-bonding interactions (often between the catalyst's acidic proton and the chalcone carbonyl).

  • Hydrolysis: The resulting imine is hydrolyzed to release the product and regenerate the catalyst.

Catalytic Cycle Diagram

CatalyticCycle Step1 Cyclohexanone + Chiral Amine Step2 Enamine Formation Step1->Step2 - H2O Step3 Stereoselective C-C Bond Formation Step2->Step3 + Chalcone Step4 Imine Hydrolysis Step3->Step4 + H2O Step4->Step1 Catalyst Recycling Product Chiral Product (High ee/dr) Step4->Product

Figure 2: Enamine catalytic cycle for the asymmetric Michael addition.

Part 3: Analytical Characterization[2]

Distinguishing the isomers requires a combination of NMR spectroscopy and Chiral HPLC.[2]

NMR Spectroscopy (The Diagnostic -Value)

The relative configuration (syn vs. anti) is determined by the vicinal coupling constant (


) between the proton at C2 (cyclohexanone) and C1' (side chain).
FeatureAnti (Threo) IsomerSyn (Erythro) IsomerMechanistic Reason
Conformation Chair (diequatorial substituents)Chair (axial-equatorial)Steric repulsion minimization
H2–H1' Relationship Anti-periplanar (

)
Syn-clinal (

)
Karplus equation dependence
Coupling Constant (

)
10.0 – 12.0 Hz 2.0 – 5.0 Hz Orbital overlap efficiency
Shift (

) H2
Typically shielded (upfield)Typically deshieldedAnisotropic effects of phenyl ring

Expert Insight: If the spectrum shows a doublet (or dd) with


 Hz at the 

-position, you have predominantly the anti isomer. A smaller coupling (

Hz) indicates the syn isomer.
Chiral HPLC

Separation of enantiomers requires chiral stationary phases.[3][2]

  • Columns: Daicel Chiralpak AD-H or OD-H are industry standards for chalcone derivatives.

  • Mobile Phase: Hexane/Isopropanol mixtures (typically 90:10 to 80:20).

  • Detection: UV at 254 nm (strong absorption by the chalcone phenyl rings).

Part 4: Validated Experimental Protocol

Objective: Synthesis of this compound with high diastereoselectivity.

Reagents
  • Cyclohexanone (Donor): 2.0 equiv.

  • Trans-Chalcone (Acceptor): 1.0 equiv.

  • Catalyst: L-Proline (20 mol%) or Pyrrolidine-thiourea derivative (10 mol%).

  • Solvent: DMSO or Methanol (Solvent choice affects rate and selectivity).

Step-by-Step Methodology
  • Preparation: In a clean reaction vial, dissolve trans-chalcone (1 mmol, 208 mg) in DMSO (2 mL).

  • Catalyst Addition: Add the organocatalyst (e.g., L-Proline, 23 mg, 0.2 mmol). Stir for 5 minutes to ensure dispersion.

  • Reaction Initiation: Add cyclohexanone (2 mmol, 207

    
    L) in one portion.
    
  • Incubation: Stir the mixture at room temperature (

    
    C).
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). Chalcone (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Quenching: Once conversion >95% (typically 12-24h), add saturated

    
     solution (5 mL) and extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Isolation: Perform flash column chromatography (Silica gel, Hexane/EtOAc gradient 10:1

    
     4:1). The anti and syn diastereomers often have slightly different 
    
    
    
    values and can be separated if the silica column is long enough.
Troubleshooting & Stability
  • Retro-Michael Reaction: This reaction is reversible. Extended reaction times or high temperatures can erode enantiomeric excess (ee) and scramble diastereomeric ratios (dr) as the system drifts toward thermodynamic equilibrium. Stop the reaction immediately upon consumption of the limiting reagent.

  • Epimerization: The

    
    -proton of the product is acidic. Avoid strong bases during workup to prevent racemization at the C2 center.
    

References

  • Solvent-free Michael addition reaction of cyclohexanone with chalcone. ResearchGate. Available at: [Link]

  • Highly enantioselective Michael addition of cyclopentanone with chalcones via novel di-iminium mechanism. Chemical Communications (RSC). Available at: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control. Gavin Publishers. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools. NCBI (PMC). Available at: [Link]

  • 2-(3-Oxo-1,3-diphenylpropyl)cyclohexanone | C21H22O2. PubChem.[4] Available at: [Link]

Sources

Methodological & Application

Robinson annulation precursors derived from chalcone adducts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Robinson Annulation via Chalcone Adducts: A Guide to Synthesis and Mechanism

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Building Complexity from Simple Precursors

The Robinson annulation is a cornerstone of synthetic organic chemistry, renowned for its power in constructing six-membered rings, a structural motif central to countless natural products and pharmaceuticals, including steroids and terpenoids.[1][2][3] Discovered by Sir Robert Robinson in 1935, this tandem reaction sequence elegantly combines a Michael addition with an intramolecular aldol condensation to forge a new α,β-unsaturated cyclic ketone.[1][4]

This guide focuses on a particularly versatile application of this reaction: the use of chalcones (1,3-diaryl-2-propen-1-ones) and their derivatives as the Michael acceptor. Chalcones, readily synthesized via Claisen-Schmidt condensation, serve as robust and tunable precursors. Their aromatic substituents allow for fine-tuning of electronic properties and provide a scaffold for creating diverse and complex polycyclic systems. We will explore the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols for its execution, and offer insights into characterization and optimization.

Part 1: Mechanistic Foundations

The Robinson annulation is a classic example of a tandem or cascade reaction, where the product of the first reaction becomes the substrate for the second, all occurring within the same reaction pot.[5] The overall process can be dissected into three fundamental stages:

  • Michael Addition: The sequence begins with the conjugate (or 1,4-) addition of a nucleophile—typically a ketone enolate—to the chalcone, which acts as the α,β-unsaturated Michael acceptor.[6][7] This step forms a new carbon-carbon bond and generates a 1,5-dicarbonyl intermediate, often referred to as the Michael adduct.[8]

  • Intramolecular Aldol Addition: The 1,5-diketone intermediate, under the influence of a base, forms a new enolate. This enolate then attacks one of the carbonyl groups within the same molecule.[9] This intramolecular cyclization is highly favorable when forming five- or six-membered rings, leading to a cyclic β-hydroxy ketone.[9]

  • Dehydration (Condensation): The final step is the elimination of water from the β-hydroxy ketone, typically facilitated by heat or the persistence of the basic/acidic catalyst.[5] This dehydration step forms a new double bond in conjugation with the carbonyl group, yielding the final α,β-unsaturated cyclohexenone product.[10]

The causality behind experimental choices is critical. The choice of base, for instance, dictates the efficiency of both the initial Michael addition and the subsequent aldol condensation. A mild base may facilitate the Michael addition while requiring more forcing conditions (heat) for the aldol and dehydration steps.[11] Conversely, a strong base can drive all steps to completion rapidly but may increase the risk of side reactions.[12]

Robinson_Annulation_Mechanism Figure 1: Robinson Annulation Mechanism via a Chalcone Adduct Chalcone Chalcone (Michael Acceptor) MichaelAdduct 1,5-Diketone (Michael Adduct) Enolate Ketone Enolate (Michael Donor) Enolate->MichaelAdduct 1. Michael Addition (C-C Bond Formation) AldolAdduct Cyclic β-Hydroxy Ketone (Aldol Adduct) MichaelAdduct->AldolAdduct Product Cyclohexenone Product AldolAdduct->Product 3. Dehydration (-H₂O)

Caption: Figure 1: Robinson Annulation Mechanism via a Chalcone Adduct.

Part 2: Experimental Protocols & Workflow

A key advantage of using chalcone and a stabilized enolate (like that from ethyl acetoacetate) is that the reaction can be controlled to isolate the intermediates, providing experimental validation of the stepwise mechanism.[13][14] The choice of catalyst concentration and temperature dictates the final product.[11]

Protocol 1: Stepwise Synthesis of 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone

This protocol is adapted from a well-established undergraduate experiment that demonstrates the stepwise nature of the Robinson annulation.[11][14]

Materials & Reagents

Reagent/MaterialFormulaM.W.AmountMoles
ChalconeC₁₅H₁₂O208.262.08 g10 mmol
Ethyl AcetoacetateC₆H₁₀O₃130.141.30 g10 mmol
Barium Hydroxide (Ba(OH)₂·H₂O)BaH₄O₃189.37See belowSee below
Ethanol (95%)C₂H₅OH46.0720 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated NH₄Cl (aq)NH₄Cl53.49As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Workflow Overview

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Dissolve Reactants in Ethanol) Catalyst 2. Add Catalyst (Ba(OH)₂) Setup->Catalyst Reaction 3. Stir at RT or Reflux (Monitor by TLC) Catalyst->Reaction Workup 4. Aqueous Workup (Quench, Extract) Reaction->Workup Purify 5. Purification (Recrystallization) Workup->Purify Analyze 6. Characterization (NMR, IR, MS) Purify->Analyze

Caption: Figure 2: General Experimental Workflow.

Step-by-Step Procedure

This procedure allows for the isolation of three distinct products depending on the reaction conditions.

A. Synthesis of the Michael Adduct (1,5-Diketone)

  • In a 50 mL round-bottom flask, dissolve chalcone (2.08 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in 20 mL of 95% ethanol.

  • Add a catalytic amount of barium hydroxide monohydrate (19 mg, 0.1 mmol, 1 mol%).[11]

  • Stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the chalcone starting material is consumed.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 20 mL).[15]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 1,5-diketone Michael adduct.[11]

B. Synthesis of the Aldol Adduct (β-Hydroxy Ketone)

  • Follow step 1 from Procedure A.

  • Increase the amount of barium hydroxide monohydrate to 10 mol% (190 mg, 1.0 mmol).[11]

  • Stir the mixture at room temperature for 16-24 hours. The aldol adduct will precipitate from the solution.

  • Workup & Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove the inorganic base, followed by a small amount of cold ethanol. The product is often pure enough for characterization without further recrystallization.[11]

C. Synthesis of the Final Annulation Product (Cyclohexenone)

  • Follow step 1 from Procedure A.

  • Add 10 mol% of barium hydroxide monohydrate (190 mg, 1.0 mmol).

  • Heat the mixture to reflux (approx. 80°C) for 16 hours.[11] The final product will precipitate upon cooling.

  • Workup & Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then recrystallize from hot ethanol to yield the pure 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone.[16]

Self-Validation and Causality: The ability to isolate all three intermediates by simply modifying catalyst loading and temperature provides a robust, self-validating system.[11][13] Using a small amount of base at room temperature (Procedure A) provides enough catalytic activity for the Michael addition but is insufficient to drive the less favorable intramolecular aldol cyclization to completion. Increasing the base concentration (Procedure B) facilitates both the Michael and aldol steps. Finally, adding thermal energy (Procedure C) overcomes the activation barrier for the final dehydration step, leading to the fully conjugated annulation product.[11]

Part 3: Characterization and Data Analysis

Confirming the identity and purity of the annulation product is crucial. A combination of spectroscopic methods provides a complete structural picture.

Expected Spectroscopic Data for 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone:

TechniqueFeatureExpected Value/ObservationRationale
FTIR Carbonyl (Ester) Stretch~1735 cm⁻¹Standard ester C=O stretch.
Carbonyl (Enone) Stretch~1660 cm⁻¹Conjugation with the C=C bond lowers the frequency from a typical ketone (~1715 cm⁻¹).[17]
Alkene (C=C) Stretch~1600 cm⁻¹Characteristic of the C=C bond in the cyclohexenone ring.
¹H NMR Vinylic Proton~6.5-7.0 ppmThe proton on the C=C bond of the enone system, typically a singlet or a doublet depending on substitution.
Phenyl Protons~7.2-7.6 ppmMultiple signals corresponding to the aromatic protons.
Aliphatic Protons~3.0-4.5 ppmComplex multiplets for the CH protons on the saturated part of the ring.
Ethyl Ester Protons~4.2 ppm (q), ~1.2 ppm (t)A quartet for the -OCH₂- group and a triplet for the -CH₃ group are characteristic of an ethyl group.
¹³C NMR Carbonyl Carbons~195 ppm (Enone), ~170 ppm (Ester)Distinct signals for the two types of carbonyl carbons.
Alkene Carbons~125-160 ppmSignals for the two sp² carbons of the enone double bond.
Mass Spec Molecular Ion (M⁺)m/z = 358.15Corresponds to the molecular formula C₂₃H₂₂O₃.

Part 4: Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Monitor by TLC to confirm consumption of starting material. For the final dehydration step, reflux is often necessary.[11]
Side reactions (e.g., self-condensation of ketone donor).Use a dicarbonyl compound like ethyl acetoacetate, whose central protons are significantly more acidic, ensuring selective enolate formation.[1]
Polymerization of Michael acceptor.This is more common with highly reactive acceptors like methyl vinyl ketone.[18] Chalcones are generally more stable. If issues persist, add the ketone enolate solution slowly to a solution of the chalcone.
Michael Adduct is the only product Insufficient catalyst or energy for cyclization/dehydration.Increase the amount of base catalyst from 1 mol% to 10-20 mol%. Heat the reaction to reflux to promote the final dehydration step.[11]
Difficult Purification Oily product or mixture of diastereomers.Use column chromatography on silica gel for purification if recrystallization fails. Diastereomer formation can sometimes be influenced by solvent and temperature; exploring different conditions may improve selectivity.[19]

Conclusion

The Robinson annulation of chalcone adducts is a powerful and adaptable method for the synthesis of functionalized cyclohexenone rings. By understanding the underlying mechanism, chemists can rationally control the reaction to achieve specific outcomes, from isolating key intermediates to optimizing the yield of the final annulated product. The protocols and data presented here provide a solid foundation for researchers to apply this classic transformation in the development of novel molecules for materials science, agrochemicals, and drug discovery.

References

  • Master Organic Chemistry. (2018). The Robinson Annulation. [Link][5]

  • Wikipedia. (n.d.). Robinson annulation. [Link][1]

  • Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [Link][6]

  • Chemistry Steps. (2020). Robinson Annulation-Mechanism and Shortcut. [Link][9]

  • JoVE. (2023). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. [Link][7]

  • Deltgen, J., & Tchini, F. (2006). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate. Journal of Chemical Education, 83(8), 1225. [Link][11][14]

  • Koppolu, S. R., & Balamurugan, R. (2016). In situ formed acetals facilitated direct Michael addition of unactivated ketones. RSC Advances, 7(8), 6149-6152. [Link][8]

  • Bentham Science. (2018). An Overview on the Robinson Annulation. [Link][2]

  • ResearchGate. (2018). An Overview on the Robinson Annulation. [Link][20]

  • Semantic Scholar. (2006). The step-by-step Robinson annulation of chalcone and ethyl acetoacetate - An advanced undergraduate project in organic synthesis and structural analysis. [Link][13]

  • Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link][18]

  • ResearchGate. (2025). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate. An Advanced Undergraduate Project in Organic Synthesis and Structural Analysis | Request PDF. [Link][21]

  • The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. [Link][16]

  • ChemTalk. (2023). Robinson Annulation. [Link][4]

  • Bartleby.com. (2021). IR Spectrum Of Cyclohexanone. [Link][17]

  • Aakash Institute. (n.d.). Robinson annulation in chemistry: Definition, Types and Importance. [Link][19]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. [Link][3]

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Troubleshooting & Optimization

Technical Support Center: Minimizing Self-Condensation of Cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for minimizing the self-condensation of cyclohexanone, a common and often undesirable side reaction. By understanding the underlying mechanisms and controlling key experimental parameters, you can significantly improve the yield and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is cyclohexanone self-condensation?

A1: Cyclohexanone self-condensation is a type of aldol condensation where two molecules of cyclohexanone react with each other.[1][2] This reaction is catalyzed by either an acid or a base and typically results in the formation of a β-hydroxyketone, which can then dehydrate to form an α,β-unsaturated ketone.[2] The primary products are a pair of isomers: 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone.[3][4]

Q2: Why is it important to minimize this side reaction?

A2: The self-condensation of cyclohexanone leads to the formation of undesired dimers, trimers, and even polymers.[3][4] These byproducts reduce the yield of the intended product, complicate the purification process, and can interfere with subsequent reaction steps. In industrial applications, such as the synthesis of o-phenylphenol (OPP) or advanced biofuels, high selectivity towards the desired product is crucial for economic viability and process efficiency.[3][4][5]

Q3: What is the underlying mechanism of cyclohexanone self-condensation?

A3: The reaction proceeds via an aldol condensation mechanism. In the presence of a base, a proton is abstracted from the α-carbon of a cyclohexanone molecule to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second cyclohexanone molecule. The resulting alkoxide is protonated to give the aldol addition product, which can then undergo dehydration (loss of a water molecule) to form the more stable α,β-unsaturated ketone.[2][6] Acid-catalyzed condensation involves the formation of an enol, which then attacks a protonated carbonyl.

Troubleshooting Guide: Common Issues & Solutions

Q1: My reaction is producing a high percentage of self-condensation products, leading to low yield of my target molecule. What are the primary factors I should investigate?

A1: High levels of self-condensation are typically a result of suboptimal reaction conditions. The three most critical parameters to evaluate are temperature , catalyst choice and concentration , and reaction time .

Causality: The rate of self-condensation is highly sensitive to these factors. Higher temperatures generally increase the reaction rate, but can also favor the formation of undesired byproducts.[7][8] The type and amount of catalyst directly influence the formation of the reactive enolate or enol intermediate.[3][4]

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield & High Side Products cluster_1 Investigation & Optimization cluster_2 Verification A Initial Observation B Step 1: Lower Reaction Temperature A->B Primary Control Parameter C Step 2: Evaluate Catalyst System B->C If side reactions persist D Step 3: Optimize Reaction Time & Substrate Addition C->D For further refinement E Analyze Product Mixture (GC-MS, NMR) D->E E->B If unsuccessful, re-evaluate parameters F Improved Yield & Purity E->F Successful Optimization

Caption: Troubleshooting workflow for minimizing cyclohexanone self-condensation.

Q2: How does temperature specifically affect the self-condensation reaction, and what is the optimal range?

A2: Temperature is a critical factor influencing both the reaction rate and the selectivity.

Expertise & Experience:

  • Increased Temperature, Increased Rate: The rate of dimer formation from cyclohexanone self-condensation increases significantly with temperature. For instance, the yield of the dimer can increase from 14% to 40% when the temperature is raised from 50°C to 100°C.[3][4]

  • Risk of Byproducts at Higher Temperatures: While higher temperatures accelerate the reaction, they can also promote the formation of trimers and other higher-order condensation products.[3][5] Temperatures above 120°C, for example, can lead to a significant loss of selectivity towards the desired monocondensed products.[5]

  • Optimal Temperature Range: For many applications, maintaining a temperature between 70-80°C provides a good balance between reaction rate and selectivity.[7] However, some highly selective catalysts can operate effectively at temperatures as low as 50°C or up to 100°C while still minimizing trimer formation.[3][4][9]

Data Summary: Effect of Temperature on Dimer Yield

Temperature (°C)Dimer Yield (%) (at 250 min)Selectivity NotesReference
50~14High selectivity for dimer[3][4]
70-8030-60 (in other reactions)Good balance for minimizing byproducts[7]
90~40High selectivity for dimer with specific catalysts[3][4]
100~40High selectivity for dimer with specific catalysts[3][4]
>120Higher conversionSignificant loss of selectivity[5]

Protocol for Temperature Optimization:

  • Start with a reaction temperature at the lower end of the recommended range (e.g., 50-70°C).

  • Monitor the reaction progress and product distribution using an appropriate analytical technique like GC-MS.[3][4]

  • If the reaction is too slow, incrementally increase the temperature by 10°C and re-evaluate the product profile.

  • Identify the temperature at which you achieve an acceptable reaction rate without significant formation of trimers or other byproducts.

Q3: What type of catalyst should I use to minimize self-condensation?

A3: The choice of catalyst is paramount for controlling selectivity. While both acid and base catalysts can promote the reaction, heterogeneous acid catalysts often provide superior performance in minimizing unwanted side reactions.

Authoritative Grounding & Comprehensive References:

  • Homogeneous vs. Heterogeneous Catalysts: Homogeneous catalysts like sulfuric acid or sodium hydroxide are effective but can lead to issues with corrosion, waste disposal, and difficult separation.[3] Heterogeneous catalysts, such as ion-exchange resins or sulfonic acid-modified silicas, are easily separated and can be more environmentally friendly.[3][10]

  • Acid Catalysts for High Selectivity: Solid acid catalysts have shown excellent results. For example, a perfluorosulfonic acid resin catalyst (HRF5015) has been reported to achieve nearly 100% selectivity for the dimer product, with no detectable trimers or tetramers even at 100°C.[3][4][11] Similarly, sulfonic acid-modified mesoporous silicas have demonstrated high selectivity (>95%) towards monocondensed products.[12]

  • Basic Catalysts: Basic catalysts like hydrotalcites can be used, but they often require higher temperatures or longer reaction times, which can favor the formation of larger, undesirable polycyclic compounds.[5]

  • Catalyst Loading: The amount of catalyst used has a significant impact on the reaction rate. In the absence of a catalyst, the self-condensation may not occur at all at moderate temperatures (e.g., 90°C).[3][4] Increasing the catalyst loading generally increases the yield of the condensation product, but an excessive amount may not provide additional benefits and could increase costs.[3][4]

Experimental Protocol: Catalyst Screening

  • Catalyst Selection: Based on literature, select a few candidate heterogeneous acid catalysts (e.g., Amberlyst 15, HRF5015, or a custom-synthesized sulfonic acid-modified silica).

  • Reaction Setup: In parallel reaction vessels, charge each with cyclohexanone and a specific catalyst at a set loading (e.g., 1% w/w based on cyclohexanone mass).[5]

  • Inert Atmosphere: To prevent oxidation of the reactants, conduct the reaction under a nitrogen atmosphere.[3][4]

  • Reaction Conditions: Maintain a constant temperature (e.g., 100°C) and stirring rate for all reactions.

  • Sampling and Analysis: Withdraw aliquots at regular intervals and analyze them by GC-MS to determine the conversion of cyclohexanone and the selectivity towards the desired products versus self-condensation byproducts.[3][4]

  • Evaluation: Compare the performance of the different catalysts based on both conversion and selectivity to identify the optimal choice for your specific application.

Q4: Can I control the reaction by modifying how I add my reagents?

A4: Yes, the method of reagent addition can be a powerful tool, especially in mixed aldol condensations where cyclohexanone is one of several reactants.

Expertise & Experience: The key is to control the concentration of the enolizable species (cyclohexanone) at any given time.

  • Slow, Dropwise Addition: If cyclohexanone is reacting with a non-enolizable partner (e.g., benzaldehyde), slowly adding the cyclohexanone to a mixture of the catalyst and the other reactant can help minimize its self-condensation.[1] This ensures that at any moment, the concentration of the cyclohexanone enolate is low and it is more likely to react with the more electrophilic partner present in higher concentration.

  • Quantitative Enolate Formation: In some advanced synthetic strategies, a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be used to quantitatively convert cyclohexanone to its enolate form before the second reactant is introduced. This rapid deprotonation prevents the enolate from reacting with any remaining neutral cyclohexanone molecules.[1]

Visualizing the Aldol Condensation Mechanism:

G cluster_0 Base-Catalyzed Self-Condensation of Cyclohexanone start 2x Cyclohexanone enolate_formation Enolate Formation (Base abstracts α-proton) start->enolate_formation + Base (e.g., OH⁻) nucleophilic_attack Nucleophilic Attack (Enolate attacks second cyclohexanone) enolate_formation->nucleophilic_attack alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation + H₂O aldol_product Aldol Addition Product (β-hydroxyketone) protonation->aldol_product dehydration Dehydration (-H₂O) aldol_product->dehydration Heat/Acid or Base final_product α,β-Unsaturated Ketone (Dimer Product) dehydration->final_product

Caption: Mechanism of base-catalyzed cyclohexanone self-condensation.

References

  • Title: Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 Source: Royal Society Open Science URL: [Link]

  • Title: Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 Source: PubMed Central URL: [Link]

  • Title: THE SELF-CONDENSATION OF CYCLOHEXANONE AND METHYLCYCLOHEXANONES UNDER VERY HIGH PRESSURE Source: The Review of Physical Chemistry of Japan URL: [Link]

  • Title: Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 Source: PubMed URL: [Link]

  • Title: Self-Condensation of Cyclohexanone over Ion Exchange Resin Catalysts: Kinetics and Selectivity Aspects Source: ACS Publications URL: [Link]

  • Title: Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor Source: MDPI URL: [Link]

  • Title: Self-condensation Source: Wikipedia URL: [Link]

  • Title: Organic Chemistry Lab Report: Synthesis of Cyclohexanone Source: Owlcation URL: [Link]

  • Title: Self-Condensation of Cyclohexanone over Ion Exchange Resin Catalysts: Kinetics and Selectivity Aspects Source: ResearchGate URL: [Link]

  • Title: Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas: Insights on the Effect of Pore Size and Structure Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Self-Condensation of Cyclohexanone over Ion Exchange Resin Catalysts: Kinetics and Selectivity Aspects Source: American Chemical Society URL: [Link]

  • Title: Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas: Insights on the Effect of Pore Size and Structure Source: ACS Publications URL: [Link]

  • Title: Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry Source: Metoree URL: [Link]

  • Title: (PDF) Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 Source: ResearchGate URL: [Link]

  • Title: Write reaction showing aldol condensation of cyclohexanone Source: Brainly.in URL: [Link]

  • Title: Propose a mechanism for the aldol condensation of cyclohexanone. Do you expect the equilibrium to favor the reactant or the product? Source: Vaia URL: [Link]

Sources

Validation & Comparative

A Practical Guide to the Structural Elucidation of 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one: A Comparison of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For drug development professionals and researchers in the chemical sciences, the unambiguous determination of a molecule's structure is a critical step in the journey from synthesis to application. The compound 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one (Figure 1), a diketone with multiple stereocenters, presents a valuable case study for exploring the methodologies of structural elucidation.

This guide provides a comprehensive overview of the techniques available for determining the structure of this compound. While a public crystal structure for this specific molecule is not available in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures[1][2], this guide will serve as a practical workflow for researchers seeking to determine its structure. We will delve into the gold standard, single-crystal X-ray diffraction (SC-XRD), and compare its utility and outputs with powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide is structured to provide not just procedural steps, but also the underlying rationale for experimental choices, ensuring a deep understanding of the structural determination process.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of the target molecule.

PART 1: Synthesis and Crystallization: The Gateway to a Crystal Structure

The journey to an X-ray crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of this compound

A plausible synthetic route to the target molecule is the Michael addition of cyclohexanone to chalcone (1,3-diphenyl-2-propen-1-one). This reaction is a classic method for the formation of carbon-carbon bonds.

Experimental Protocol:

  • Reaction Setup: To a solution of chalcone (1 equivalent) in a suitable solvent such as ethanol, add cyclohexanone (1.5 equivalents) and a catalytic amount of a base (e.g., sodium ethoxide, 0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, with sharp edges, and be of an appropriate size (typically 0.1-0.3 mm in each dimension). Recrystallization is a common technique for purifying solids and growing single crystals.[3][4][5]

Experimental Protocol for Recrystallization:

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. A trial-and-error approach with small amounts of the compound in different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) is often necessary. A rule of thumb is that solvents with similar functional groups to the compound may be good solubilizers.[6]

  • Dissolution: Dissolve the purified compound in the minimum amount of the chosen hot solvent to create a saturated solution.[4]

  • Hot Filtration (if necessary): If any insoluble impurities are present, filter the hot solution by gravity.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the growth of larger, more well-defined crystals. The solution can then be placed in a refrigerator or freezer to maximize crystal yield.

  • Crystal Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[4]

  • Drying: Allow the crystals to air dry.

Figure 2: Experimental Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_crystallization Crystallization start Start reactants Chalcone + Cyclohexanone + Base (e.g., NaOEt) in Ethanol start->reactants reaction Stir at Room Temperature (24-48h) reactants->reaction workup Neutralization (HCl) & Extraction (EtOAc) reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product solvent_selection Solvent Screening product->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution cooling Slow Cooling to Room Temperature dissolution->cooling isolation Vacuum Filtration cooling->isolation crystals Single Crystals isolation->crystals

Caption: Workflow from synthesis to single crystals.

PART 2: Structural Elucidation: A Comparative Analysis

Once suitable crystals are obtained, the definitive three-dimensional structure can be determined. Here, we compare the premier technique, single-crystal X-ray diffraction, with its most powerful solution-phase alternative, NMR spectroscopy.

Primary Method: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is an unparalleled technique for providing precise and unambiguous three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.[7]

Experimental Protocol for SC-XRD:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to best fit the experimental data.

Data Presentation: Crystallographic Data

While a crystal structure for the title compound is not publicly available, the following table illustrates the type of data that would be obtained from a successful SC-XRD experiment.

ParameterDescription
Crystal Data
Chemical FormulaC₂₁H₂₂O₂
Formula Weight306.40 g/mol
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions
a, b, c (Å)Dimensions of the unit cell
α, β, γ (°)Angles of the unit cell
Volume (ų)Volume of the unit cell
ZNumber of molecules per unit cell
Data Collection & Refinement
Radiation typee.g., Mo Kα
Temperature (K)Temperature of data collection
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Alternative & Complementary Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

When single crystals cannot be obtained, or to confirm the structure in solution, NMR spectroscopy is the most powerful alternative. For this compound, ¹H and ¹³C NMR, along with 2D NMR techniques like COSY, HSQC, and HMBC, can be used to piece together the molecular structure. Furthermore, advanced NMR techniques can provide crucial information about the stereochemistry of the molecule.[8]

NMR for Stereochemical Analysis of Cyclohexanones:

The cyclohexanone ring exists in a chair conformation, and the substituents can be in either axial or equatorial positions. The chemical shifts and coupling constants of the ring protons are highly dependent on their stereochemical environment.

  • Chemical Shifts: Protons in different environments will have different chemical shifts. For instance, in a cyclohexanone ring, axial and equatorial protons on the same carbon have distinct chemical shifts.[9]

  • Coupling Constants (J-values): The magnitude of the coupling constant between two adjacent protons is related to the dihedral angle between them. This can be used to distinguish between axial-axial, axial-equatorial, and equatorial-equatorial couplings, thus revealing the relative stereochemistry of the substituents.

  • Nuclear Overhauser Effect (NOE): NOE experiments can be used to determine the spatial proximity of protons, which is invaluable for establishing stereochemistry in rigid systems.[8]

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Process and analyze the spectra to assign the signals and determine the connectivity and stereochemistry of the molecule.

Comparison of Techniques
FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Solid (single crystal)Liquid (solution)
Information Yield Absolute 3D structure, bond lengths, bond angles, stereochemistryAtomic connectivity, relative stereochemistry, solution-state conformation
Resolution Atomic (<1 Å)Atomic
Key Limitation Requires high-quality single crystals, which can be difficult to grow.Provides relative, not absolute, stereochemistry without chiral auxiliaries. Can be complex to interpret for large molecules.

Figure 3: Logical Flow for Structural Elucidation

G start Start: Purified Compound crystal_check Attempt Crystallization start->crystal_check sc_xrd Single-Crystal X-ray Diffraction (SC-XRD) crystal_check->sc_xrd Crystals Obtained nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) crystal_check->nmr No Suitable Crystals structure_solved Absolute 3D Structure Determined sc_xrd->structure_solved structure_inferred Connectivity & Relative Stereochemistry Determined nmr->structure_inferred

Caption: Decision workflow for structural analysis.

Conclusion

The definitive structural elucidation of this compound, like any novel compound, relies on a systematic and multi-faceted analytical approach. Single-crystal X-ray diffraction stands as the unequivocal gold standard, offering an unparalleled level of detail into the molecule's three-dimensional architecture. However, the path to obtaining suitable crystals can be a significant bottleneck.

In such cases, NMR spectroscopy emerges as a powerful and indispensable tool. Through a combination of 1D and 2D experiments, it is possible to determine the complete connectivity and relative stereochemistry of the molecule in solution. For many applications in drug discovery and materials science, this level of structural information is sufficient to advance a project.

Ultimately, the choice of technique will depend on the specific research question and the physical properties of the compound. This guide provides the foundational knowledge and experimental framework to confidently approach the structural determination of this compound and other complex organic molecules.

References

  • International Union of Crystallography. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. [Link]

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • American Chemical Society Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • Thompson Rivers University. Experiment 2: Recrystallization. [Link]

  • University of Victoria. Recrystallization. [Link]

  • University of Sydney. RECRYSTALLISATION. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Sygnature Discovery. (2023). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]

  • National Center for Biotechnology Information. (2018). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. [Link]

  • re3data.org. Cambridge Structural Database. [Link]

  • ResearchGate. (2025). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. [Link]

  • The University of Manchester. (2010). CCDC 730223: Experimental Crystal Structure Determination. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10. [Link]

  • Wiley Online Library. (2013). The Cambridge Structural Database in Retrospect and Prospect. [Link]

  • YouTube. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. [Link]

  • PubChem. 2-(3-Oxo-1,3-diphenylpropyl)cyclohexanone. [Link]

Sources

Comparative Spectroscopic Analysis: 1,5-Diketone Functionality vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-diketone motif is a critical structural intermediate in organic synthesis, most notably serving as the "Michael Adduct" precursor in the Robinson Annulation sequence. For researchers in steroid biosynthesis and alkaloid development, distinguishing the 1,5-diketone from its structural isomers (1,3- and 1,4-diketones) and its cyclized products (


-unsaturated ketones) is a frequent analytical challenge.

Unlike 1,3-diketones, which exhibit strong intramolecular hydrogen bonding and enolization, 1,5-diketones behave spectroscopically as isolated carbonyls . This guide provides a comparative analysis of the IR characteristics of 1,5-diketones, establishing a self-validating protocol to monitor their formation and subsequent cyclization.

Theoretical Grounding: The Non-Interacting Carbonyl

To interpret the IR spectrum of a 1,5-diketone, one must understand the lack of coupling. In 1,2-diketones (dipole repulsion) and 1,3-diketones (enol chelation), the carbonyls communicate electronically or sterically. In 1,5-diketones, the three methylene (


) spacers effectively insulate the two carbonyl groups.

Consequently, the diagnostic signature of a 1,5-diketone is the absence of anomalous shifts. It appears as a standard saturated aliphatic ketone, often with intensified absorptivity due to the presence of two independent chromophores.

Comparative Characteristic Peaks Table
Functional GroupC=O Stretch (

)
C=C Stretch (

)
O-H Stretch (

)
Key Mechanistic Feature
1,5-Diketone 1705 – 1725 AbsentAbsentIndependent oscillation. No H-bonding.
1,3-Diketone 1700 – 1710 (Keto)1580 – 1640 (Enol)1600 – 16402500 – 3200 (Broad)Keto-Enol Tautomerism. Strong intramolecular H-bond (chelation).[1]
1,4-Diketone 1705 – 1725AbsentAbsentSimilar to 1,5 but can form cyclic hemiacetals (furo-derivatives).

-Enone
1665 – 16851620 – 1650AbsentConjugation. Resonance lowers bond order of C=O.

Detailed Comparative Analysis

The 1,5-Diketone vs. The 1,3-Diketone (The Enol Trap)

The most common error in characterizing dicarbonyls is confusing the 1,5- and 1,3- isomers.

  • 1,3-Diketones: In solution, these exist in equilibrium with their enol forms.[2] The enolic hydrogen forms a 6-membered intramolecular hydrogen bond ring. This weakens the C=O bond, shifting the absorption drastically to 1580–1640

    
      (often overlapping with C=C). It also creates a very broad, diffuse O-H stretch (
    
    
    
    ).
  • 1,5-Diketones: The distance between carbonyls prevents this chelation. You will observe a sharp, distinct peak at ~1715

    
     . There is no broad O-H band  unless the sample is wet.
    
The 1,5-Diketone vs. The Conjugated Product (Robinson Annulation)

In drug synthesis, the 1,5-diketone is rarely the endpoint. It is cyclized to an enone.

  • Monitoring: As the reaction proceeds, the "isolated" ketone peak at 1715

    
      will diminish.
    
  • Product Formation: A new "conjugated" ketone peak appears at 1665–1685

    
     .[3] Simultaneously, a C=C stretching vibration appears at 1620–1650 
    
    
    
    .

Experimental Protocol: Self-Validating Analysis

To ensure data integrity, solvent selection is critical. Polar solvents can induce intermolecular hydrogen bonding, broadening peaks and mimicking structural features that do not exist.

Recommended Workflow
  • Sample Preparation:

    • Preferred: Solution cell using Carbon Tetrachloride (

      
      ) or Tetrachloroethylene (
      
      
      
      ). These non-polar solvents prevent lattice interactions seen in solid-state (KBr) analysis.
    • Alternative: If solubility is poor, use Chloroform (

      
      ), but be aware of solvent C-H overlap ~3000 
      
      
      
      .
  • Baseline Correction:

    • Run a background scan of the pure solvent cell.

    • Subtract solvent spectrum to isolate the solute peaks.

  • Validation Step (The "Dilution Test"):

    • If an O-H peak is observed (suspected moisture vs. intramolecular bonding), dilute the sample by 10x.

    • Intermolecular H-bonds (impurities/water) will shift or weaken.

    • Intramolecular H-bonds (structural) will remain at the exact same frequency. For a pure 1,5-diketone, no O-H peak should persist.

Diagram 1: Spectral Identification Logic Flow

G start Unknown Carbonyl Sample check_region Check 1500-1800 cm⁻¹ Region start->check_region broad_OH Broad O-H (2500-3200)? Shifted C=O (~1600)? check_region->broad_OH Anomalous Low Freq sharp_CO Sharp C=O (~1715)? No C=C (~1640)? check_region->sharp_CO Standard Ketone Freq conjugated Shifted C=O (~1675)? Sharp C=C (~1640)? check_region->conjugated Intermediate Freq is_13 Diagnosis: 1,3-Diketone (Enol Tautomer Present) broad_OH->is_13 Yes is_15 Diagnosis: 1,5-Diketone (Isolated Carbonyls) sharp_CO->is_15 Yes is_enone Diagnosis: α,β-Unsaturated Ketone (Cyclization Product) conjugated->is_enone Yes

Caption: Decision tree for differentiating 1,5-diketones from metabolic isomers and reaction products based on IR spectral features.

Application Case Study: Monitoring the Robinson Annulation

The Robinson Annulation involves two distinct steps: a Michael Addition (forming the 1,5-diketone) followed by an Aldol Condensation (forming the ring).[4][5][6] IR spectroscopy is the most efficient method for real-time monitoring of this transition.

Reaction Scheme:

  • Start: Ketone + Methyl Vinyl Ketone.[6]

  • Intermediate: 1,5-Diketone (Michael Adduct).

  • End: Cyclohexenone derivative.

Diagram 2: Reaction Monitoring Workflow

Robinson step1 Step 1: Michael Addition Formation of 1,5-Diketone spectrum_A IR Signature A: Strong Peak @ 1715 cm⁻¹ (Saturated Ketone) step1->spectrum_A Monitor step2 Step 2: Aldol Condensation & Dehydration spectrum_A->step2 Proceed upon Max Intensity spectrum_B IR Signature B: New Peak @ 1675 cm⁻¹ (Enone) New Peak @ 1640 cm⁻¹ (C=C) Loss of 1715 cm⁻¹ step2->spectrum_B Monitor validation Reaction Complete? Ratio of 1675/1715 > 20:1 spectrum_B->validation

Caption: Process flow for monitoring the conversion of a 1,5-diketone intermediate to the final cyclized enone product.

Troubleshooting & Common Artifacts

ObservationPotential CauseRemediation
Split Carbonyl Peak (Doublet) Fermi Resonance: Overtone of

-methylene bending (~1450

2) couples with C=O stretch.
This is normal for some cyclic ketones. Check if the split is small (~20-30

).
Broad Peak ~3400

Moisture: Sample is wet.Dry sample over

or use the "Dilution Test" (Section 4). 1,5-diketones are not hygroscopic by nature.
Peak at 1760

Ring Strain: If the 1,5-diketone is part of a 4- or 5-membered ring (e.g., cyclopentanone derivative).Verify ring size.[7] Smaller rings shift C=O to higher frequencies due to bond angle compression.

References

  • NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 2,6-Heptanedione (1,5-diketone standard). National Institute of Standards and Technology.[8] [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups: Ketones and Diketones.[2][9][Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation: Mechanism and Monitoring.[Link]

  • Spectroscopy Online. (2020). The Carbonyl Group: Distinguishing Ketones via IR.[7][9][10][11][Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of CAS 2682-98-6

Author: BenchChem Technical Support Team. Date: February 2026

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one[1][2]

Executive Summary & Compound Identity

CAS 2682-98-6 is This compound , a critical Michael addition adduct formed between cyclohexanone and chalcone (1,3-diphenyl-2-propen-1-one).[1][2] In drug development, this compound serves as a versatile intermediate for synthesizing bioactive fused heterocycles, including hexahydroquinolines and chromenes, which exhibit anticancer and antimicrobial properties.

This guide provides a definitive mass spectrometry (MS) characterization of CAS 2682-98-6, focusing on distinguishing it from its precursors (chalcone and cyclohexanone) and structurally related analogs.[1] The fragmentation behavior is dominated by a Retro-Michael Addition mechanism, a phenomenon where the ionization energy drives the molecule to revert to its constituent starting materials in the gas phase.

Property Details
Chemical Name This compound
Molecular Formula C₂₁H₂₂O₂
Molecular Weight 306.40 g/mol
Core Structure Cyclohexanone ring substituted at C2 with a 1,3-diphenylpropyl ketone chain
Key Application Intermediate for hexahydroquinoline synthesis (anticancer agents)
Deep Dive: Fragmentation Mechanics of CAS 2682-98-6[1]

The mass spectrum of CAS 2682-98-6 is characterized by a weak molecular ion (


) and a series of fragments arising from the cleavage of the C-C bond formed during the Michael addition.
2.1 Primary Fragmentation Pathway: The Retro-Michael Cleavage

Upon electron impact (EI) ionization, the molecular ion (m/z 306) undergoes a Retro-Michael decomposition .[1] This pathway effectively reverses the synthetic bond formation, generating radical cations corresponding to the starting materials.

  • Parent Ion (

    
    ):  m/z 306 (Often low intensity due to lability).
    
  • Retro-Michael Product A: Chalcone radical cation (m/z 208).

  • Retro-Michael Product B: Cyclohexanone radical cation (m/z 98).

Following this primary split, the spectrum becomes a superposition of the fragmentation patterns of chalcone and cyclohexanone.

2.2 Secondary Fragmentation (Chalcone Moiety)

The m/z 208 fragment (chalcone) further decays into highly stable aromatic ions, which typically dominate the base peak.

  • m/z 105 (Base Peak): Benzoyl cation (

    
    ). This is the most abundant ion, derived from the alpha-cleavage of the chalcone ketone.
    
  • m/z 77: Phenyl cation (

    
    ), formed by the loss of CO from the m/z 105 ion.
    
  • m/z 131: Cinnamoyl cation (

    
    ), representing the other half of the chalcone molecule.[1]
    
2.3 Secondary Fragmentation (Cyclohexanone Moiety)

The m/z 98 fragment decomposes via ring opening:

  • m/z 55:

    
     or 
    
    
    
    (Loss of
    
    
    or
    
    
    ).
  • m/z 42:

    
     (Cyclopropane/Propene radical).
    
2.4 Diagnostic Pathway Diagram

The following Graphviz diagram visualizes the Retro-Michael fragmentation cascade.

FragmentationPathway M_Ion Molecular Ion [C21H22O2]+. m/z 306 Retro_Split Retro-Michael Cleavage M_Ion->Retro_Split Chalcone Chalcone Fragment [C15H12O]+. m/z 208 Retro_Split->Chalcone Dominant Path Cyclohexanone Cyclohexanone Fragment [C6H10O]+. m/z 98 Retro_Split->Cyclohexanone Secondary Path Benzoyl Benzoyl Cation [C7H5O]+ m/z 105 (Base Peak) Chalcone->Benzoyl α-Cleavage Cinnamoyl Cinnamoyl Cation [C9H7O]+ m/z 131 Chalcone->Cinnamoyl α-Cleavage Frag_55 Fragment m/z 55 [C3H3O]+ Cyclohexanone->Frag_55 Frag_42 Fragment m/z 42 [C3H6]+ Cyclohexanone->Frag_42 Phenyl Phenyl Cation [C6H5]+ m/z 77 Benzoyl->Phenyl -CO (28 Da)

Caption: Retro-Michael fragmentation pathway of CAS 2682-98-6 showing the generation of characteristic chalcone and cyclohexanone ions.[1]

Comparative Analysis: Target vs. Alternatives

In synthesis and quality control, it is vital to distinguish the product (CAS 2682-98-6) from its starting material (Chalcone) and structural analogs (e.g., the cyclopentanone derivative).

FeatureCAS 2682-98-6 (Target) Alternative 1: Chalcone (Precursor) Alternative 2: Cyclopentanone Analog
CAS Number 2682-98-694-41-739745-17-0
Molecular Ion (

)
m/z 306 (Weak)m/z 208 (Strong)m/z 292
Base Peak m/z 105m/z 105m/z 105
Key Differentiator Presence of m/z 306 and m/z 98 (Cyclohexanone ring)Absence of m/z 306; Absence of m/z 98Shifted Molecular Ion (-14 Da); Ring fragment m/z 84
Retention Time (GC) Late Eluting (High MW)Early ElutingIntermediate
Mechanism Retro-Michael + α-Cleavageα-CleavageRetro-Michael + α-Cleavage

Technical Insight: While both the target and chalcone share the m/z 105 base peak, the absence of m/z 306 in the chalcone spectrum is the primary confirmation of conversion. Conversely, in the target spectrum, the appearance of m/z 208 is not an impurity but a fragment ion. Analyst Caution: Do not mistake the m/z 208 fragment in the target's spectrum for unreacted starting material. You must verify the chromatographic separation (Retention Time) to confirm purity.

Experimental Protocol: GC-MS Characterization

This protocol ensures the preservation of the molecular ion while providing sufficient energy for structural elucidation.

4.1 Sample Preparation
  • Solvent: Dissolve 1 mg of CAS 2682-98-6 in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate .[1] Avoid alcohols to prevent transesterification or acetal formation in the injector.

  • Concentration: Dilute to 10 ppm for full-scan analysis.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

4.2 GC-MS Parameters
  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 250°C (Splitless mode for trace detection; Split 1:20 for purity checks).

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp: 20°C/min to 300°C

    • Final: 300°C (Hold 5 min)

  • Ion Source (EI): 230°C, 70 eV.

  • Mass Range: m/z 40 – 400.

4.3 Data Interpretation Workflow

Workflow cluster_decision Identification Logic Sample Sample Solution (10 ppm in DCM) GC_Sep GC Separation (DB-5ms Column) Sample->GC_Sep Inject MS_Det MS Detection (EI, 70eV) GC_Sep->MS_Det Elute Data_Anal Data Analysis MS_Det->Data_Anal Spectra Check_M Check M+ (m/z 306) Data_Anal->Check_M Check_Frag Check Fragments (208, 105, 98) Check_M->Check_Frag Present Confirm Confirm Identity Check_Frag->Confirm Match Pattern

Caption: Step-by-step workflow for the GC-MS identification of CAS 2682-98-6.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 272856, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Chalcone (CAS 94-41-7).[1] NIST Standard Reference Database 1A v17. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

Sources

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